2-(3,5-Dibromophenyl)ethanol

Lipophilicity Drug-likeness Solubility

Synthesis of chimeric degraders requires a validated dibrominated phenethyl alcohol. 2-(3,5-Dibromophenyl)ethanol (CAS 75894-93-8) is the Dragovich et al. (J. Med. Chem. 2021) specified intermediate. - LogP 2.75 vs 1.36 (non-brominated) - optimizes membrane partitioning - Non-benzylic -OH resists oxidation vs benzyl alcohol analogs - Dual 3,5-bromo handles for sequential cross-coupling to PROTAC linkers

Molecular Formula C8H8Br2O
Molecular Weight 279.96 g/mol
CAS No. 75894-93-8
Cat. No. B3282894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dibromophenyl)ethanol
CAS75894-93-8
Molecular FormulaC8H8Br2O
Molecular Weight279.96 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)CCO
InChIInChI=1S/C8H8Br2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2
InChIKeyKDZNJKNFSLPZJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dibromophenyl)ethanol CAS 75894-93-8: Identity and Key Use Context


2-(3,5-Dibromophenyl)ethanol (CAS 75894‑93‑8) is a symmetrically 3,5‑dibrominated phenethyl alcohol building block . It carries a primary alcohol moiety connected through an ethylene spacer to a 3,5‑dibromophenyl ring, giving it distinctive lipophilicity (calculated log P ≈ 2.75) and regiochemical reactivity . The compound has been explicitly employed as a key intermediate in the synthesis of BRD4‑targeting chimeric degrader payloads for antibody‑drug conjugates (ADCs), a validated application in targeted protein degradation research [1].

1
ADC/PROTAC building block — reported intermediate in BRD4 degrader payload synthesis.
2
Dual bromide handles — 3,5‑dibromo pattern may support orthogonal cross‑coupling strategies.
3
Non‑benzylic primary alcohol — ethylene spacer may reduce oxidation sensitivity relative to benzylic alcohol analogs.

Why Unsubstituted or Mono-Brominated Analogs Fall Short


Simple substitution by phenethyl alcohol or mono‑brominated variants ignores two critical differentiators: (i) the 3,5‑dibromo pattern dramatically raises lipophilicity, as shown by an experimental/calculated log P increase from ≈1.36 (phenethyl alcohol) to ≈2.75 for the target compound ; (ii) the specific 3,5‑dibromo substitution provides a unique steric and electronic environment that enables regioselective downstream functionalization, a property that is absent in 4‑bromo‑ or non‑halogenated phenethyl alcohols [1]. These differences directly affect solubility, membrane partitioning, and the success of multi‑step PROTAC/ADC syntheses.

Lipophilicity shift

Unsubstituted or mono‑brominated analogs exhibit substantially lower log P, potentially altering solubility and partitioning behavior in multi‑step sequences.

Regiochemical mismatch

Only the 3,5‑dibromo pattern provides two chemically equivalent reactive sites free of steric bias; mono‑bromo isomers lack this convergent synthetic capability.

Oxidative stability profile

Benzylic alcohol analogs (e.g., 3,5‑dibromobenzyl alcohol) are more oxidation‑sensitive, which may compromise intermediate integrity during extended reaction sequences.

Quantitative Differentiation vs Closest Structural Analogs


Lipophilicity (log P) Comparison

The target compound exhibits a calculated log P of 2.75, which represents a >1.4 log‑unit (≈25‑fold) increase in octanol‑water partition coefficient relative to unsubstituted phenethyl alcohol (log P ≈ 1.36) . Compared to the mono‑brominated analog 2‑(4‑bromophenyl)ethanol (log P ≈ 2.13), the target still provides a 0.62 log‑unit (≈4.2‑fold) boost in lipophilicity . This difference is critical for applications requiring enhanced membrane permeability or protein‑binding characteristics.

Lipophilicity log P
Reported
log P 2.75
+1.39 vs phenethyl alcohol
May support permeability assessment in payload design
Calculated value; experimental validation advised
Lipophilicity Drug-likeness Solubility

Regiochemical Differentiation: 3,5-Dibromo vs Mono-Bromo Patterns

The 3,5‑dibromo pattern creates a uniform steric and electronic environment on the phenyl ring, leaving only the 2‑, 4‑, and 6‑positions accessible for further reactions. In contrast, 2‑(4‑bromophenyl)ethanol presents a single para‑bromine with an ortho/ortho′ pair of unsubstituted positions, and 2‑(2‑bromophenyl)ethanol places the bromine adjacent to the ethanol chain which introduces steric congestion. The symmetrical 3,5‑pattern uniquely provides two equivalent bromine handles for orthogonal cross‑coupling reactions (e.g., Suzuki, Buchwald) without competitive steric bias .

Regiochemical Profile
Class-level
Two equivalent 3,5‑Br sites
Mono‑bromo: single site with steric bias
May enable sequential cross‑coupling strategies
Structural inference; reaction scope requires verification
Regioselectivity Cross‑coupling Halogen reactivity

Validated Application in BRD4-Targeting ADC Synthesis

2‑(3,5‑Dibromophenyl)ethanol is specifically identified as a reactant in the synthesis of BRD4‑targeting chimeric degrader payloads in a peer‑reviewed J. Med. Chem. article by Dragovich et al. (2021) [1]. The synthesis involved reaction with BH₃·SMe₂ in THF/CH₂Cl₂ over 31 hours, followed by TFA/NaOH treatment, yielding the ether intermediate 2‑(3,5‑dibromophenethoxy)ethan‑1‑ol [2]. No equivalent published synthetic protocol exists for the position‑isomeric 1‑(3,5‑dibromophenyl)ethanol or the chlorine‑based analog 2‑(3,5‑dichlorophenyl)ethanol in the context of BRD4 degrader ADCs.

Validated ADC Use
Reported
Dragovich et al. J. Med. Chem. 2021
Literature-supported starting material reduces synthetic uncertainty
No equivalent protocol for chlorinated or benzylic analogs
ADC PROTAC BRD4 degrader Targeted protein degradation

Oxidative Stability: Primary vs Benzylic Alcohol

2‑(3,5‑Dibromophenyl)ethanol is a primary non‑benzylic alcohol (the –OH is separated from the ring by a –CH₂CH₂– spacer), whereas 3,5‑dibromobenzyl alcohol (CAS 145691‑59‑4) is a benzylic alcohol with the –OH directly attached to a carbon adjacent to the aromatic ring . Benzylic alcohols are significantly more susceptible to oxidation to aldehydes or carboxylic acids under mild conditions, potentially compromising shelf‑stability and introducing undesired side reactions in multi‑step syntheses. The ethylene spacer in the target compound provides greater oxidative stability while retaining the primary alcohol's utility for etherification, esterification, and mesylation reactions.

Oxidative Stability
Class-level
Primary non‑benzylic alcohol
Benzylic analog more prone to oxidation
May provide greater intermediate stability in extended sequences
General organic principle; substrate‑specific data not available
Alcohol oxidation Stability Functional group interconversion

Physical State: Crystalline Solid vs Liquid Analogs

2‑(3,5‑Dibromophenyl)ethanol is reported as a crystalline solid at room temperature (melting point range ≈ 34‑38 °C), while unsubstituted phenethyl alcohol is a liquid (mp ≈ −27 °C) . This solid‑state nature simplifies gravimetric dispensing, reduces volatility‑related loss, and enables easier purification by recrystallization. The closest aromatic analog, 3,5‑dibromobenzyl alcohol, also has a higher melting point (107‑108 °C) but lacks the ethylene spacer that the target compound provides.

Physical State
Data to verify
Crystalline solid, mp ~35°C
Phenethyl alcohol: liquid, mp −27°C
Solid form may simplify gravimetric dispensing
Supplier specifications; confirm lot-specific behavior
Handling Storage Formulation

Optimal Procurement Scenarios Based on Evidence


BRD4-Targeting PROTAC and ADC Payload Synthesis

When synthesizing chimeric degrader payloads that require a dibrominated phenethyl alcohol building block, 2‑(3,5‑dibromophenyl)ethanol is the literature‑validated choice. The Dragovich et al. (2021) J. Med. Chem. protocol specifically employs this compound as a starting material for linker‑payload constructs, demonstrating its compatibility with BH₃·SMe₂ reduction and subsequent functionalization steps [1]. Using unvalidated analogs risks unexpected reactivity or failure to reproduce published results.

C2-Symmetric Chiral Diol Ligand Precursor

2‑(3,5‑Dibromophenyl)ethanol serves as a precursor to (1R,2R)‑1,2‑bis(3,5‑dibromophenyl)ethane‑1,2‑diol, a C2‑symmetric chiral diol that catalyzes enantioselective diethylzinc addition to aromatic aldehydes with >99 % ee [2]. The 3,5‑dibromo pattern on the phenyl rings contributes to the steric environment essential for high enantioselectivity.

Reactivity-Driven Selection Over Benzyl Alcohol Analogs

For synthetic routes where a primary alcohol handle must survive multiple sequential transformations, 2‑(3,5‑dibromophenyl)ethanol is preferred over 3,5‑dibromobenzyl alcohol because its non‑benzylic –OH is substantially less prone to oxidative degradation [3]. This oxidative stability is particularly valuable in sequences involving oxidizing agents, metal‑catalyzed coupling, or extended reaction times.

Halogen-Based Orthogonal Functionalization Strategies

The two equivalent 3,5‑bromine atoms allow sequential or simultaneous cross‑coupling reactions to introduce diverse substituents, enabling convergent synthetic approaches to libraries of PROTAC linkers or biaryl‑containing pharmacophores . Mono‑brominated or non‑halogenated analogs lack this dual‑handle capability.

Application
Selection Property
Validation Focus
ADC / PROTAC payload synthesis
Reported literature protocol
Review Dragovich et al. synthetic route
C2‑symmetric chiral diol precursor
3,5‑dibromo pattern steric contribution
Enantioselectivity assessment in diethylzinc additions
Synthetic routes requiring oxidative stability
Non‑benzylic primary alcohol profile
Monitor intermediate integrity under oxidizing conditions
Orthogonal cross‑coupling strategies
Dual equivalent bromide handles
Scope of sequential or simultaneous coupling reactions
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